An In-depth Technical Guide to 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde: Synthesis, Structure, and Applications
An In-depth Technical Guide to 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Their synthetic versatility and diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and antitumor activities, make them a subject of intense research.[2][3][4] This guide focuses on a specific, yet highly promising derivative: 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde .
The strategic placement of a bromine atom, an ethyl group, and a carbaldehyde functionality on the pyrazole scaffold creates a molecule with significant potential for further chemical elaboration. The bromine atom at the 4-position offers a handle for cross-coupling reactions, allowing for the introduction of diverse substituents.[5] The carbaldehyde at the 3-position is a versatile functional group that can be readily transformed into a wide array of other functionalities, serving as a key building block for more complex molecular architectures.[1][6] This guide will provide a comprehensive overview of the synthesis, structural characteristics, and potential applications of this compound, with a focus on empowering researchers in their drug discovery and development endeavors.
Physicochemical and Spectroscopic Profile
While specific experimental data for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde is not extensively reported in the literature, its properties can be reliably predicted based on closely related analogs.[7]
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₆H₇BrN₂O | - |
| Molecular Weight | 203.04 g/mol | - |
| Appearance | Likely a pale yellow to white solid | General observation for similar compounds[2] |
| Solubility | Soluble in common organic solvents like DMF and DMSO | Inferred from similar pyrazole derivatives[2] |
| Boiling Point | > 180 °C (decomposes) | Inferred from 4-bromo-1H-pyrazole-3-carbaldehyde[7] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.8-10.0 (s, 1H, CHO), 8.0-8.2 (s, 1H, pyrazole-H5), 4.2-4.4 (q, J=7.2 Hz, 2H, N-CH₂), 1.4-1.6 (t, J=7.2 Hz, 3H, N-CH₂CH₃) | Predicted based on known chemical shifts of pyrazoles and aldehydes |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 185-187 (CHO), 145-147 (C3), 138-140 (C5), 95-97 (C4-Br), 45-47 (N-CH₂), 14-16 (N-CH₂CH₃) | Predicted based on known chemical shifts of substituted pyrazoles |
| IR (KBr, cm⁻¹) | ~2820, 2720 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1550 (C=N, pyrazole), ~1050 (C-Br) | Characteristic vibrational frequencies for the functional groups |
| Mass Spec (EI) | M⁺ at m/z 202/204 (due to Br isotopes), fragments corresponding to loss of CHO, C₂H₅, and Br | Expected fragmentation pattern |
Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde
The most established and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[6][8][9] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.[9][10] The synthesis of the target molecule can be envisioned in two key steps starting from the readily available 4-bromo-1H-pyrazole.
Step 1: N-Ethylation of 4-bromo-1H-pyrazole
The first step involves the alkylation of the pyrazole nitrogen with an ethyl group. This is a standard procedure that can be achieved with high efficiency.
Protocol:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add ethyl iodide (EtI, 1.5 eq) dropwise to the mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-bromo-1-ethyl-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation
The second and final step is the formylation of the N-ethylated pyrazole at the C3 position. The Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), is the key electrophile in this transformation.[8][10]
Protocol:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, cool anhydrous DMF (10 eq) to 0 °C in an ice bath.
-
Slowly add POCl₃ (2 eq) dropwise to the stirred DMF, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
To this pre-formed reagent, add a solution of 4-bromo-1-ethyl-1H-pyrazole (1.0 eq) in a minimal amount of DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 8-12 hours. Monitor the reaction by TLC.[2]
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
The product will often precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.
Caption: Synthetic workflow for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.
Key Reactivity and Synthetic Utility
The chemical reactivity of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde is dominated by the aldehyde and the bromo-substituent, making it a versatile intermediate for the synthesis of a diverse range of derivatives.
-
Reactions of the Aldehyde Group: The carbaldehyde functionality can undergo a plethora of standard organic transformations, including:
-
Oxidation: to the corresponding carboxylic acid.
-
Reduction: to the primary alcohol.
-
Reductive Amination: to form various secondary and tertiary amines.
-
Wittig Reaction: to introduce a carbon-carbon double bond.
-
Condensation Reactions: with active methylene compounds to form chalcone-like structures.[1]
-
Formation of Schiff Bases: by reaction with primary amines.[2]
-
-
Reactions at the Bromo-Substituent: The bromine atom at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: with boronic acids to introduce aryl or heteroaryl groups.[5]
-
Sonogashira Coupling: with terminal alkynes.
-
Heck Coupling: with alkenes.
-
Buchwald-Hartwig Amination: to introduce nitrogen-based functionalities.
-
This dual reactivity allows for a modular approach to the synthesis of complex molecules with potential biological activity.
Caption: Key reaction pathways for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
While direct biological studies on 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde are not widely published, the pyrazole-carbaldehyde scaffold is a well-established pharmacophore in drug discovery.[1][6] The presence of a halogen, such as bromine, can significantly enhance the biological activity of a molecule.[2][3]
Derivatives of pyrazole-carbaldehydes have been reported to exhibit a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is a common feature in many antimicrobial agents.[2][4] The introduction of a bromo-substituent has been shown to enhance these properties.[2]
-
Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core. The carbaldehyde can be used as a synthon to build more complex molecules with potential anti-inflammatory properties.[6]
-
Anticancer Activity: Substituted pyrazoles have been investigated as potential anticancer agents, with some derivatives showing promising activity against various cancer cell lines.[3]
The title compound serves as an excellent starting material for the synthesis of libraries of novel compounds for high-throughput screening in various disease models. Its synthetic accessibility and the versatility of its functional groups make it a valuable tool for medicinal chemists.
Conclusion
4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde is a strategically functionalized heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its presumed structure, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, and an exploration of its key reactivity and potential applications. By leveraging the information presented here, researchers and drug development professionals can effectively utilize this versatile building block in their efforts to discover and develop novel therapeutic agents.
References
- This review deals with synthesis and reactions of pyrazole-3(4)-carbaldehydes as well as their biological activity. (2011). ARKIVOC.
- Gouda, M. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
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- Pop, O., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 1234.
- Al-Ostath, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-15.
- Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
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- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Synthesis and reactions of pyrazole-4-carbaldehydes. (2016). Request PDF.
- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-295.
- Breitmaier, E., & Voelter, W. (2004). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- 4-Bromo-1H-pyrazole-3-carboxaldehyde | 287917-97-9. Sigma-Aldrich.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011).
- 4-Bromo-1-ethyl-1H-pyrazole AldrichCPR. Sigma-Aldrich.
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